

Sufotidine's Impact on 24-Hour Intragastric Acidity: A Technical Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamic effects of **sufotidine**, a potent and long-acting H2-receptor antagonist, on 24-hour intragastric acidity. While its development was terminated due to long-term toxicity findings in rodents, the data from its clinical trials offer valuable insights into the profound acid suppression achievable with this class of compounds.[1] This document synthesizes key quantitative data, details the experimental methodologies used in its evaluation, and visualizes the relevant physiological and procedural pathways.

Quantitative Analysis of Acid Suppression

Sufotidine demonstrated a significant, dose-dependent reduction in 24-hour intragastric acidity. The following tables summarize the key findings from clinical studies in both healthy volunteers and patients with duodenal ulcers.

Table 1: Effect of **Sufotidine** (600 mg b.d.) on 24-Hour Intragastric Acidity in Duodenal Ulcer Patients



Parameter	Placebo	Sufotidine (600 mg b.d.)	Percentage Decrease
Median Integrated 24- Hour Intragastric Acidity (mmol/h/l)	1000	51	95% (Range: 74% - 99%)

Data obtained on the fifth day of treatment in a double-blind, placebo-controlled study involving seven male subjects with duodenal ulcers.[2][3]

Table 2: Effect of Single Morning vs. Twice Daily **Sufotidine** (600 mg) on 24-Hour Intragastric Acidity in Healthy Male Volunteers

Parameter	Placebo	Sufotidine (600 mg, morning dose)	Sufotidine (600 mg b.d.)
Median 24-Hour Hydrogen Ion Concentration (mmol/I)	86.9	22.8	4.9
Mean Night-Time Acid Output Reduction	-	81%	97%

This was a three-way, cross-over, randomized, double-blind study in six healthy male volunteers.[4][5]

Table 3: Attenuation of Acid Suppression with Prolonged Dosing of **Sufotidine** (600 mg b.d.) in Healthy Males

Parameter	Day 1	Day 15
24-Hour Acid Suppression	Not specified	Significantly attenuated (P < 0.0005)
24-Hour Plasma Gastrin	Not specified	Significantly increased (P < 0.001)



This study in 12 healthy males suggests the development of tolerance to the acid-inhibitory effect of **sufotidine** over 15 days, potentially mediated by a rise in plasma gastrin.

Experimental Protocols

The evaluation of **sufotidine**'s effect on intragastric acidity involved rigorous clinical trial designs. Below are the detailed methodologies for the key studies cited.

Study in Duodenal Ulcer Patients

- Study Design: A double-blind, placebo-controlled, crossover study.
- Participants: Seven male subjects with endoscopically confirmed duodenal ulcers.
- Treatment Regimen: Participants received either sufotidine 600 mg twice daily (b.d.) or a
 matching placebo for a period of five days. A washout period was instituted between the
 crossover treatments.
- Intragastric Acidity Measurement: On the fifth day of each treatment period, 24-hour intragastric acidity was measured using an intragastric electrode.
- Hormone Level Monitoring: Venous blood samples were drawn simultaneously to measure 24-hour plasma gastrin concentrations.

Study in Healthy Volunteers (Single vs. Twice Daily Dosing)

- Study Design: A three-way, cross-over, randomized, double-blind study.
- Participants: Six healthy male volunteers.
- Treatment Regimen: Each participant underwent three study periods, receiving a single morning dose of sufotidine 600 mg, sufotidine 600 mg twice daily (08:00 and 20:00 h), or a placebo.
- Intragastric Acidity Measurement: 24-hour intragastric pH was monitored throughout each study day. The study noted that a twice-daily regimen maintained the intragastric pH above 3 for the entire 24-hour period.

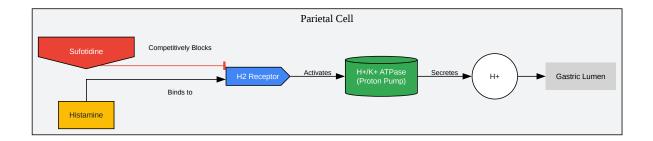


Study on Tolerance in Healthy Volunteers

- Study Design: A double-blind, randomized, three-way crossover study.
- Participants: Twelve healthy male volunteers.
- Treatment Regimen: Participants received one of three regimens for 15 days: placebo,
 sufotidine 600 mg once nightly (nocte), or sufotidine 600 mg twice daily (b.d.).
- Intragastric Acidity Measurement: 24-hour ambulatory intragastric acidity was measured on day 1 and day 15 of each treatment period using radiotelemetry.
- Hormone Level Monitoring: 24-hour plasma gastrin profiles were determined from hourly venous blood samples on days 1 and 15.

Visualizations: Pathways and Processes

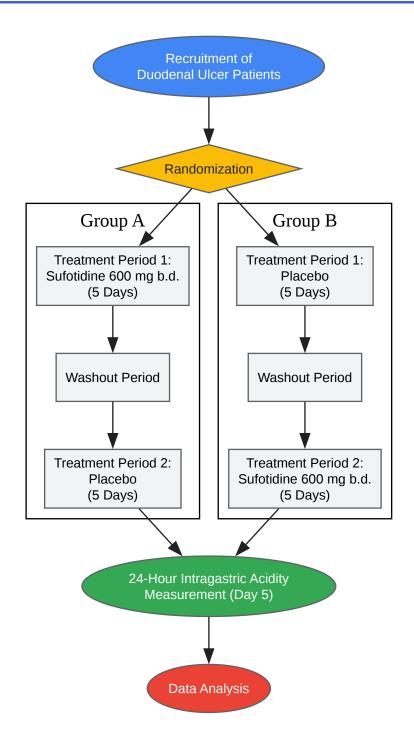
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.



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Caption: Mechanism of action of **sufotidine** on parietal cells.





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Caption: Crossover study design for evaluating sufotidine.

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